6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The compound’s unique structure, featuring a fused bicyclic system with a chloro and methoxy substituent, contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
The synthesis of 6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through a condensation reaction with the appropriate amine .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, where large quantities of the compound are required .
Chemical Reactions Analysis
6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases like tuberculosis. .
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in the treatment of tuberculosis, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some similar compounds include:
6-chloro-2-ethyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidine-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide: This compound has similar structural features but different substituents, leading to variations in its biological activity and applications.
2-ethyl-6-chloro imidazo[1,2-a]pyridine: This compound has a simpler structure but retains some of the key features of the target compound, making it useful for comparative studies.
The uniqueness of this compound lies in its specific substituents and their arrangement, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(23-10-13(19)4-7-16(23)21-11)18(24)22-20-9-12-8-14(25-2)5-6-15(12)26-3/h4-10H,1-3H3,(H,22,24)/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKHLUOBVXMIW-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N/N=C\C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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